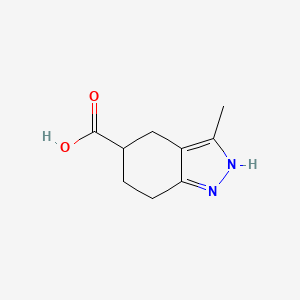
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a synthetic compound that belongs to the class of indazole derivatives. It has a molecular weight of 180.21 .
Synthesis Analysis
The synthesis of this compound involves a conventional method from cyclic β-keto esters . The first step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis
The stereochemistry of the six-membered ring of the fused indazoles resembles that of keto esters . The indazole structure was confirmed as 1H-indazole from HMBC correlations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The mechanism of the second step was different from the expected one .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in DMSO, DMF, and when heated, in ethyl and isopropyl alcohols, but insoluble in water .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Indazoles have been found to possess a wide variety of biological properties . They have been used in the development of anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive drugs .
- The methods of application or experimental procedures vary depending on the specific drug being developed. Typically, these involve chemical synthesis of the indazole compound, followed by in vitro and in vivo testing .
- The results or outcomes obtained also vary. For example, one study found that a specific indazole derivative had high anti-inflammatory activity along with minimum ulcerogenic potential .
-
Materials Science
- Functionalized tetrahydroindole-triazole ensembles have been synthesized using 2-ethynyl-4,5,6,7-tetrahydroindazoles. This demonstrates the versatility of click chemistry in creating novel compounds with potential applications in materials science.
- The methods of application or experimental procedures typically involve chemical synthesis of the indazole compound, followed by testing of its properties.
- The results or outcomes obtained would depend on the specific application in materials science.
-
Synthesis of Piperidine Derivatives
- Tetrahydroindazole carboxylic acids, a family to which “3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid” belongs, have been used as reactants in the preparation of 1,4-disubstituted piperidine derivatives .
- These derivatives have potential applications as 11-βHSD1 inhibitors, which could be useful in treating metabolic disorders such as diabetes and obesity .
- The methods of application or experimental procedures typically involve chemical synthesis of the piperidine derivative, followed by testing of its inhibitory activity .
- The results or outcomes obtained would depend on the specific inhibitory activity of the piperidine derivative .
-
Medicinal Chemistry
- 3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole (EMTI), a compound similar to “3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid”, has been studied for its various pharmacological properties.
- The methods of application or experimental procedures typically involve chemical synthesis of EMTI, followed by in vitro and in vivo testing.
- The results or outcomes obtained would depend on the specific pharmacological properties of EMTI.
-
Chemical Synthesis
- Indazole compounds, including “3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid”, can be used as building blocks in the synthesis of more complex molecules .
- The methods of application or experimental procedures typically involve chemical reactions under controlled conditions, followed by purification and characterization of the resulting products .
- The results or outcomes obtained would depend on the specific reactions and the properties of the resulting compounds .
-
Development of New Materials
- Indazole compounds can be used in the development of new materials with unique properties .
- The methods of application or experimental procedures typically involve the synthesis of the material, followed by testing of its properties .
- The results or outcomes obtained would depend on the specific properties of the new material .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h6H,2-4H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEXPQISYGPHGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2=NN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid | |
CAS RN |
1338247-49-6 |
Source


|
| Record name | 3-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)

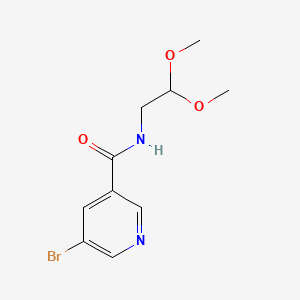
![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/structure/B567748.png)

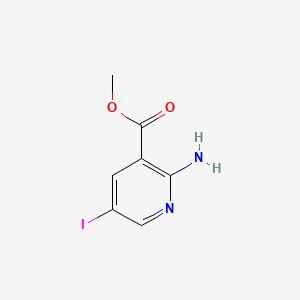

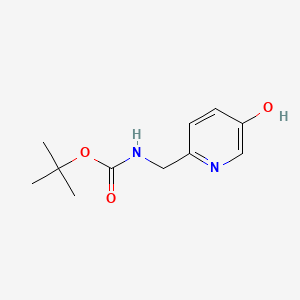
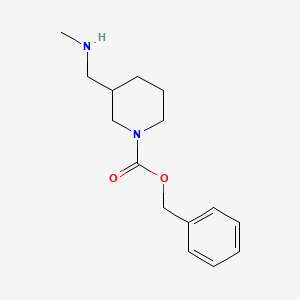
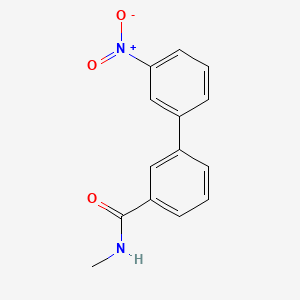

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B567761.png)
